molecular formula C18H12N2 B1586909 5,12-Dihydroindolo[3,2-a]carbazole CAS No. 111296-91-4

5,12-Dihydroindolo[3,2-a]carbazole

Cat. No. B1586909
CAS RN: 111296-91-4
M. Wt: 256.3 g/mol
InChI Key: QQWXDAWSMPLECU-UHFFFAOYSA-N
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Description

5,12-Dihydroindolo[3,2-a]carbazole (DHC) is a heterocyclic compound that belongs to the carbazole family. It is a versatile compound that has been widely studied for its numerous applications and potential uses in the scientific community. DHC is an important compound for its ability to act as a precursor for various other compounds, as well as its potential as a therapeutic agent. In

Scientific Research Applications

1. Photoinitiators for 3D Antibacterial Hydrogels

5,12-Dihydroindolo[3,2-a]carbazole derivatives have been utilized as water-soluble photoinitiators in the preparation of 3D antibacterial hydrogels. These derivatives exhibit exceptional solubility in water and are effective in the in situ preparation of hydrogels containing silver nanoparticles, which display antibacterial activity against Escherichia coli (Chen et al., 2023).

2. Synthesis of Carbazole Derivatives

Improved protocols for synthesizing various this compound derivatives have been developed. These protocols involve catalyzed condensation and subsequent reactions to produce a range of derivatives with potential applications in material science and chemistry (Irgashev et al., 2018).

3. Optical and Electronic Properties

New 5,11-dihydroindolo[3,2-b]carbazole derivatives containing thiophene and related units have been synthesized. These derivatives show promise in exploring the optical and electronic properties of materials, which could be beneficial in the development of organic electronics and optoelectronics (Irgashev et al., 2017).

4. Photophysical and Charge Transport Properties

5,11-Dihydroindolo[3,2-b]carbazoles modified with 1,2,4,5-tetrazine fragments have been studied for their photophysical and charge transport properties. This modification has shown significant improvement in both hole and electron mobility, indicating potential in advanced material applications such as organic electronics (Steparuk et al., 2021).

5. Triazatruxene-Based Materials

Triazatruxene derivatives, closely related to this compound, have gained interest for their applications in organic electronics and optoelectronics. These materials are known for their high thermal stability, solubility, and electronic properties, making them suitable for various applications including fluorescent sensors and nonlinear optics (Xiangchun et al., 2016).

6. Organic Light-Emitting Diodes (OLEDs)

Indolo[3,2-b]carbazole derivatives have been synthesized for use in blue OLEDs. These derivatives exhibit strong blue emissions and high thermal stability, making them suitable for the development of efficient blue light-emitting devices (Yang et al., 2021).

Safety and Hazards

No specific safety information available for this compound .

  • Future Directions

    • Further explore its potential applications in optoelectronics, materials science, and photopolymerization .
    • Investigate its behavior in multi-component photoinitiating systems and its impact on hydrogel properties .
  • Mechanism of Action

    5,12-Dihydroindolo[3,2-a]carbazole: is a polycyclic structure that combines two carbazole moieties sharing a fused aromatic ring. Although no recent investigations have specifically focused on asymmetrizing the substitution of the two carbazoles, pioneering works from 2019 have explored the substitution of similar functional groups on this scaffold

    Mode of Action

    The interaction of This compound with its targets remains an area of active study. By carefully controlling reaction conditions, functional groups (such as formyl, nitro, or acetyl) can be selectively introduced onto one of the two carbazoles. This higher reactivity of one carbazole enables the generation of asymmetrically substituted structures. These modifications may influence the compound’s absorption properties and potentially shift its absorption toward the visible range .

    Result of Action

    The molecular and cellular effects of this compound are still being unraveled. Asymmetrically substituted derivatives may exhibit altered interactions with cellular components, potentially affecting cell growth, differentiation, or other processes.

    properties

    IUPAC Name

    5,12-dihydroindolo[3,2-c]carbazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H12N2/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)20-14)13-6-2-4-8-15(13)19-16/h1-10,19-20H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QQWXDAWSMPLECU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC5=CC=CC=C54
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H12N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80405771
    Record name 5,12-Dihydroindolo[3,2-a]carbazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80405771
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    256.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    111296-91-4
    Record name 5,12-Dihydroindolo[3,2-a]carbazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=111296-91-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 5,12-Dihydroindolo[3,2-a]carbazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80405771
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What makes 5,12-dihydroindolo[3,2-a]carbazole derivatives interesting for photochemical applications?

    A1: this compound derivatives exhibit interesting optical and electronic properties that make them suitable for photochemical applications like photoinitiators. [, ] For example, they can participate in electron transfer processes when exposed to light, a crucial characteristic for initiating polymerization reactions. []

    Q2: How do modifications to the this compound scaffold affect its properties?

    A2: Introducing specific substituents to the this compound core can significantly alter its properties. For instance, adding aromatic substituents can hinder π-stacking, while incorporating sulfonic acid groups dramatically enhances water solubility. [] These modifications directly impact their performance in applications like 3D printing and hydrogel formation. [, ]

    Q3: Can you elaborate on the use of this compound derivatives in 3D printing?

    A3: Water-soluble this compound derivatives, when combined with suitable co-initiators, function as effective photoinitiators for hydrogel preparation. [] These systems, activated by light sources like LEDs, enable the creation of 3D structures, highlighting their potential in bioprinting and material science. []

    Q4: What are the potential advantages of using these derivatives in developing antibacterial materials?

    A4: Research shows that hydrogels containing silver nanoparticles can be created using this compound-based photoinitiating systems. [] These hydrogels exhibit promising antibacterial activity against bacteria like Escherichia coli, showcasing their potential in biomedical applications. []

    Q5: Are there any other notable applications for this compound derivatives?

    A5: Beyond photoinitiators, this compound derivatives show promise as building blocks for deep-blue thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). [] This application stems from their desirable properties like high solubility, deep-blue emission, and small singlet-triplet energy differences. []

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